1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
Description
Properties
IUPAC Name |
1-[(5-thiophen-3-ylfuran-2-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2S/c18-17(19,20)13-3-1-2-4-14(13)22-16(23)21-9-12-5-6-15(24-12)11-7-8-25-10-11/h1-8,10H,9H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLZUTTYALFCMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CC=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a unique arrangement of thiophene and furan moieties, which are known for their diverse biological activities. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiophene and furan compounds can exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against several bacterial strains and fungi .
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .
Antimicrobial Activity
A study assessed the antimicrobial efficacy of thiophene derivatives against multiple pathogens. The results demonstrated that compounds with similar structural features to this compound exhibited strong inhibition against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .
Anticancer Activity
Research published in MDPI highlighted the cytotoxic effects of related compounds on human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The study reported IC50 values indicating potent activity at sub-micromolar concentrations, suggesting that the compound could be a promising lead in anticancer drug development .
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or proteins involved in cell proliferation or survival pathways.
- Receptor Modulation : It could bind to receptors that regulate apoptosis or cellular stress responses, leading to increased cell death in malignant cells.
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
1.1. Formation of Urea Core
The urea functional group (-NH-C(=O)-NH-) is typically synthesized via:
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Coupling of isocyanates and amines : Reaction of 2-(trifluoromethyl)phenyl isocyanate with (5-(thiophen-3-yl)furan-2-yl)methylamine under anhydrous conditions ( ).
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Hypervalent iodine-mediated coupling : PhI(OAc)₂ facilitates direct coupling of amides and amines via an isocyanate intermediate (Hofmann rearrangement), eliminating the need for pre-formed isocyanates ( ).
Reaction conditions :
| Step | Reagents/Solvents | Temperature | Yield | Source |
|---|---|---|---|---|
| Isocyanate formation | PhI(OAc)₂, K₃PO₄, 1,2-DCE | 80°C | 62–88% | |
| Urea coupling | Triphosgene, DCM | RT | 82–93% |
1.2. Construction of Heterocyclic Moieties
The thiophene-furan backbone is synthesized via:
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Suzuki-Miyaura cross-coupling : Reaction of (5-formylfuran-2-yl)boronic acid with thiophene-3-yl halides using Pd(PPh₃)₂Cl₂ as a catalyst ( ).
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Knoevenagel condensation : For derivatives with extended conjugated systems ( ).
Key intermediates :
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(5-(Thiophen-3-yl)furan-2-yl)methanamine
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2-(Trifluoromethyl)phenyl isocyanate
2.1. PhI(OAc)₂-Mediated Urea Formation (From )
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Iodonium intermediate : Benzamide reacts with PhI(OAc)₂ to form an iodonium species.
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Hofmann rearrangement : Generates isocyanate intermediate.
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Amine coupling : Isocyanate reacts with (5-(thiophen-3-yl)furan-2-yl)methylamine to yield urea.
Mechanism :
2.2. Substituent Effects on Reactivity
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Trifluoromethyl group : Enhances electrophilicity of the phenyl ring, accelerating isocyanate formation ( ).
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Thiophene-furan system : Electron-rich heterocycles stabilize intermediates via π-π interactions, improving coupling efficiency ( ).
Stability and Side Reactions
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Hydrolysis : The urea bond is susceptible to hydrolysis under strongly acidic/basic conditions, forming amines and CO₂ ( ).
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Thermal decomposition : Degrades above 200°C, releasing toxic gases (e.g., HF from CF₃ group) ().
Mitigation strategies :
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Low-temperature storage (< -20°C) for long-term stability ().
Analytical Characterization
Spectroscopic data for 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea:
Comparative Reaction Efficiency
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| PhI(OAc)₂ coupling | Metal-free, mild conditions | Requires excess amine | 62–88% |
| Triphosgene route | High purity, scalable | Toxicity of phosgene derivatives | 82–93% |
| Suzuki coupling | Selective C-C bond formation | Pd catalyst removal challenges | 70–85% |
Comparison with Similar Compounds
Heterocyclic Systems
Trifluoromethylphenyl Substituents
- Ortho vs. meta/para CF₃ : The target’s 2-(trifluoromethyl)phenyl group creates steric hindrance near the urea core, which could limit rotational freedom and stabilize binding conformations. In contrast, analogs with 3-CF₃ (e.g., 11e in ) or 4-CF₃ (e.g., 11d) positions may exhibit different binding kinetics due to altered electronic profiles .
Physicochemical Properties
- Molecular Weight : The target compound (~385 g/mol) falls below Lipinski’s rule of five threshold (<500 g/mol), suggesting favorable oral absorption compared to heavier analogs like 11j (534 g/mol) .
- Lipophilicity : The trifluoromethyl group and heteroaromatic systems likely confer moderate logP values (~3–4), balancing membrane permeability and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
